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Compound of Interest

Compound Name: (S)-HexylHIBO

Cat. No.: B1662300 Get Quote

Disclaimer: The spectroscopic data presented in this document for (S)-HexylHIBO ((2S)-2-

amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid) is predicted based on its chemical

structure and established principles of NMR, MS, and IR spectroscopy. As of the compilation of

this guide, public repositories of experimental spectroscopic data for this specific compound are

not available. This guide is intended for researchers, scientists, and drug development

professionals as a reference for the anticipated spectral characteristics of (S)-HexylHIBO.

Chemical Structure and Properties
IUPAC Name: (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid[1]

Molecular Formula: C₁₂H₂₀N₂O₄[1]

Molecular Weight: 256.30 g/mol [1]

Canonical SMILES: CCCCCCC1=C(ONC1=O)CC(C(=O)O)N[1]

InChI Key: OKJBLHIYOWSQDJ-VIFPVBQESA-N[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (S)-HexylHIBO. These

predictions are derived from the analysis of its functional groups, including the amino acid

backbone, the hexyl chain, and the isoxazolone ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for (S)-HexylHIBO (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.10 t 1H α-H of the amino acid

~ 3.20 dd 1H
β-H of the amino acid

(diastereotopic)

~ 3.10 dd 1H
β-H of the amino acid

(diastereotopic)

~ 2.40 t 2H
-CH₂- attached to the

isoxazolone ring

~ 1.50 quint 2H
-CH₂-CH₂- (hexyl

chain)

~ 1.30 m 6H -(CH₂)₃- (hexyl chain)

~ 0.85 t 3H
-CH₃ (terminal methyl

of hexyl chain)

~ 8.50 br s 2H -NH₂

~ 10.0 - 12.0 br s 1H -COOH

~ 11.5 s 1H
N-H of the

isoxazolone ring

Table 2: Predicted ¹³C NMR Spectroscopic Data for (S)-HexylHIBO (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~ 172.0 Carbonyl carbon of the carboxylic acid

~ 168.0 Carbonyl carbon of the isoxazolone ring

~ 165.0 C=C carbon of the isoxazolone ring

~ 100.0 C=C carbon of the isoxazolone ring

~ 55.0 α-carbon of the amino acid

~ 31.0 -CH₂- (hexyl chain)

~ 29.0 -CH₂- (hexyl chain)

~ 28.5 -CH₂- (hexyl chain)

~ 25.0 β-carbon of the amino acid

~ 22.0 -CH₂- (hexyl chain)

~ 21.5 -CH₂- attached to the isoxazolone ring

~ 14.0 -CH₃ (terminal methyl of hexyl chain)

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for (S)-HexylHIBO

m/z Ion Description

257.14 [M+H]⁺ Molecular ion (protonated)

239.13 [M+H - H₂O]⁺
Loss of water from the

carboxylic acid

211.13
[M+H - H₂O - CO]⁺ or [M+H -

COOH]⁺

Loss of water and carbon

monoxide, or loss of the entire

carboxylic acid group

172.11 [C₈H₁₄NO₂]⁺

Cleavage of the bond between

the α and β carbons of the

amino acid
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Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for (S)-HexylHIBO

Wavenumber (cm⁻¹) Functional Group Description of Vibration

3300 - 3500 N-H (amine and isoxazolone) Stretching

2500 - 3300 O-H (carboxylic acid) Stretching (broad)

2850 - 2960 C-H (alkyl) Stretching

~ 1710 C=O (carboxylic acid) Stretching

~ 1680 C=O (isoxazolone) Stretching

~ 1640 C=C (isoxazolone) Stretching

1560 - 1640 N-H Bending

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

novel compound such as (S)-HexylHIBO.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of (S)-HexylHIBO.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-

d₄, or D₂O).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Acquire a ¹³C NMR spectrum, potentially using a proton-decoupled pulse sequence to

simplify the spectrum.

Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in

structural elucidation.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the

respective nuclei in the molecule.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of (S)-HexylHIBO (typically 1 mg/mL) in a suitable solvent (e.g.,

methanol, acetonitrile, or water).

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a

solvent compatible with the ionization source.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.
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Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in

positive ion mode.

Acquire a full scan mass spectrum to determine the molecular weight.

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce

fragmentation and obtain structural information.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺).

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral

losses and fragment ions.

Correlate the observed fragments with the structure of (S)-HexylHIBO.

Infrared (IR) Spectroscopy
Sample Preparation:

For a solid sample, prepare a KBr pellet by grinding a small amount of (S)-HexylHIBO
with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing

a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

Acquire a background spectrum of the empty sample compartment or the clean ATR

crystal.

Acquire the sample spectrum.

Data Analysis:
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and correlate them with the functional groups

present in (S)-HexylHIBO.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like (S)-HexylHIBO.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of (S)-HexylHIBO: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662300#s-hexylhibo-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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